4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid
CAS No.: 887978-52-1
Cat. No.: VC3862015
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887978-52-1 |
|---|---|
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O3/c1-10-2-4-11(5-3-10)14(13(16)17)8-6-12(15)7-9-14/h2-5H,6-9H2,1H3,(H,16,17) |
| Standard InChI Key | IGJQKWIMCAZJCO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.27 g/mol . Its IUPAC name is 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylic acid, reflecting the para-methyl-substituted phenyl group (p-tolyl), the ketone at position 4, and the carboxylic acid at position 1 of the cyclohexane ring.
Table 1: Key Identifiers
Structural Analysis
The cyclohexane ring adopts a chair conformation, with the ketone (C=O) at position 4 and the carboxylic acid (-COOH) at position 1. The para-tolyl group introduces steric bulk and aromatic π-electron density, influencing reactivity. Spectroscopic data (IR, NMR) confirm the presence of characteristic carbonyl (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches . The SMILES notation (CC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)O) and InChIKey (CVDLCBGRWYUNAK-UHFFFAOYSA-N) provide unambiguous structural descriptors .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Claisen Condensation: Cyclohexanone derivatives react with methyl p-tolylacetate to form a β-keto ester intermediate.
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Cyclization: Intramolecular aldol condensation under acidic or basic conditions yields the cyclohexane ring .
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Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl .
Example Reaction Pathway:
Optimization Challenges
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Solvent Selection: Polar aprotic solvents (DMF, THF) improve cyclization yields .
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Temperature Control: Elevated temperatures (80–120°C) are critical for avoiding side products like lactones .
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Catalysts: Brønsted acids (e.g., p-TsOH) accelerate ketone-enol tautomerization during cyclization .
Physicochemical Properties
Thermal Stability
The compound decomposes above 250°C, with a predicted boiling point of 422°C . Differential scanning calorimetry (DSC) reveals an endothermic melting transition near 180°C (unconfirmed experimentally).
Solubility Profile
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Polar Solvents: Soluble in DMSO, DMF, and methanol.
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Aqueous Solubility: Limited solubility (~1.2 mg/mL at pH 7), enhanced under basic conditions (pH > 10) .
Acid-Base Behavior
The carboxylic acid group has a pKa of ~4.07, making it partially ionized at physiological pH . This property facilitates salt formation with amines (e.g., triethylamine) for purification.
Chemical Reactivity
Carboxylic Acid Derivatives
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Esterification: Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters .
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Amide Formation: Coupling with amines via EDCI/HOBt yields amides, useful in peptide mimetics .
Ketone Reactivity
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Nucleophilic Addition: Grignard reagents add to the ketone, forming tertiary alcohols .
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, though steric hindrance limits yields .
Decarboxylation
Under thermal or oxidative conditions (e.g., CuO, 200°C), the carboxylic acid group is lost as CO₂, yielding 1-(p-tolyl)cyclohexanone .
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Quinazoline Derivatives: Used in kinase inhibitors (e.g., EGFR inhibitors) .
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Macrocyclic Compounds: Incorporated into antibiotics via ring-closing metathesis .
Material Science
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